溴二苯甲烷

描述

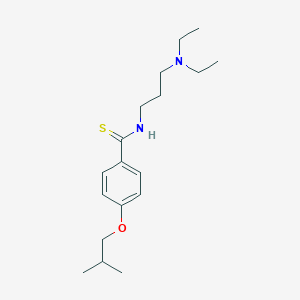

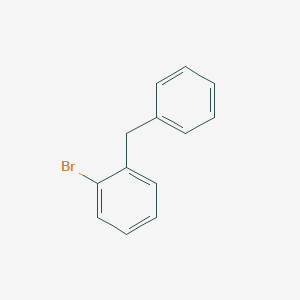

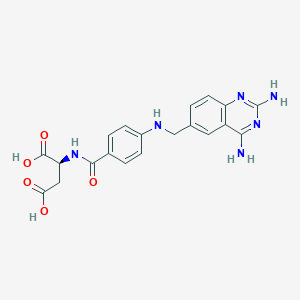

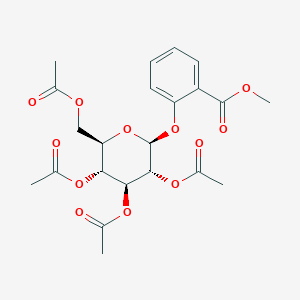

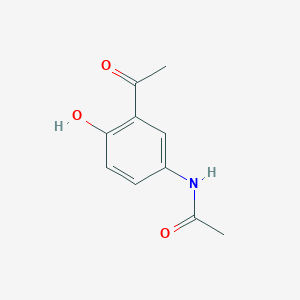

Bromodiphenylmethane derivatives are a class of compounds that have been isolated from various natural sources, such as red algae. These compounds are characterized by the presence of bromine atoms and hydroxyl groups attached to a diphenylmethane core structure. They have been found to exhibit significant biological activities, including aldose reductase inhibitory effects, feeding-deterrent properties, and antimicrobial activities 9.

Synthesis Analysis

The synthesis of bromodiphenylmethane derivatives has been reported in the literature. For instance, the synthesis of 2,2'-dibromodiphenylmethane and other halogenated diphenylmethanes has been achieved through various chemical reactions. These compounds serve as precursors for the synthesis of heteroanthracenes and other complex organic molecules . Additionally, the synthesis of bromophenols from red algae involves chemical and spectroscopic methods, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR) techniques .

Molecular Structure Analysis

The molecular structures of bromodiphenylmethane derivatives are elucidated using advanced spectroscopic techniques. For example, the structure of a new diarylmethane-type bromophenol was determined based on spectroscopic evidence . X-ray analysis has also been used to reveal the structural details of related compounds, such as biphenylophanes with distorted diacetylene bridges .

Chemical Reactions Analysis

Bromodiphenylmethane derivatives participate in various chemical reactions. They have been used as building blocks for the construction of more complex molecules. For instance, the reaction of difluorophenylsulfanylmethyl radical with olefins leads to the synthesis of gem-difluoroalkenes and other products containing a midchain CF2 group . Transannular cyclization reactions and interactions with organic reductants have also been reported, demonstrating the reactivity of these compounds 10.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromodiphenylmethane derivatives have been studied using different techniques. Quasi-elastic neutron scattering (QENS) investigations have provided insights into the dynamic properties of bromomethane molecules in clathrate hydrates, revealing information about rotational motions and activation energies . Molecular simulations have been employed to study the environmental partitioning and transport of bromomethane, with force field models being developed to accurately represent its physical properties .

科学研究应用

藻类衍生溴酚类化合物

从红藻Odonthalia corymbifera中分离出一种具有防食活性的二芳基甲烷型溴酚类化合物。这种化合物,2,2′,3-三溴-4,5,5′,6′-四羟基-3′-甲氧基甲基二苯甲烷,通过光谱分析鉴定,并突显了藻类衍生溴酚类化合物在生态相互作用中的潜力 (Kurata et al., 1997)。

离子液体对化学反应的影响

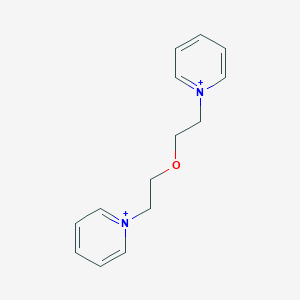

溴二苯甲烷被用来研究涉及离子液体的化学反应中的单分子和双分子机制。该研究展示了离子液体如何影响反应途径,为有机化学中的反应控制提供了见解 (Keaveney et al., 2016)。

抗菌应用

来自Odonthalia corymbifera的溴酚类化合物,包括溴二苯甲烷的衍生物,对各种细菌和真菌表现出强效的抗菌活性。这项研究强调了溴酚类化合物在开发新型抗菌剂中的重要性 (Oh et al., 2008)。

环境追踪

溴仿(三溴甲烷),与溴二苯甲烷相关的氯化副产物,被用作监测核电厂沿海水体运动的示踪剂。这一应用展示了溴化合物在环境监测中的实用性 (Yang, 2001)。

化学合成和修饰

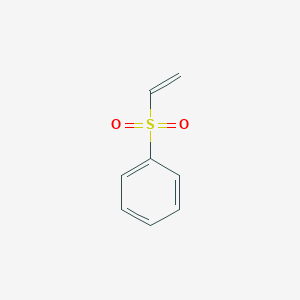

已经证明溴二苯甲烷衍生物在化学合成中是多功能的构建块。例如,对溴二氟苯硫醚甲烷的研究突显了其在生产双氟代烯烃和其他功能化合物中的用途 (Reutrakul et al., 2004)。

氘标记合成

使用溴二苯甲烷作为试剂合成了氘标记化合物,包括埃巴斯汀富马酸盐和羟基埃巴斯汀。这种方法在制药研究和开发中具有重要意义 (Yu et al., 2011)。

醛糖还原酶抑制

来自红藻Symphyocladia latiuscula的溴酚类化合物,包括溴二苯甲烷的衍生物,显示出显著的醛糖还原酶抑制活性。这一发现与糖尿病并发症的治疗相关 (Wang et al., 2005)。

电流变性能

聚[N,N′-(2-氨基-5-羧基丁基-1,3-苯二甲亚乙基)-2,2′-二氨基-4,4′-联苯并噻唑],通过溴二苯甲烷作为分散介质合成和表征其电流变性能。这展示了溴二苯甲烷在材料科学和工程中的应用 (Xin-rong et al., 2013)。

安全和危害

属性

IUPAC Name |

[bromo(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQROAIRCEOBYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Record name | DIPHENYLMETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870774 | |

| Record name | Bromodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphenylmethyl bromide is a white crystalline solid. A lachrymator. In the presence of moisture corrosive to tissue and most metals., White solid; [CAMEO] Light brown solid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | DIPHENYLMETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromodiphenylmethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20374 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Bromodiphenylmethane | |

CAS RN |

776-74-9 | |

| Record name | DIPHENYLMETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromodiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=776-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromodiphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(bromomethylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMODIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS6ZRZ2QNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)